2-(3-Bromobenzenesulfonyl)ethan-1-amine
CAS No.: 1342984-11-5
Cat. No.: VC2705913
Molecular Formula: C8H10BrNO2S
Molecular Weight: 264.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1342984-11-5 |
---|---|
Molecular Formula | C8H10BrNO2S |
Molecular Weight | 264.14 g/mol |
IUPAC Name | 2-(3-bromophenyl)sulfonylethanamine |
Standard InChI | InChI=1S/C8H10BrNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5,10H2 |
Standard InChI Key | DXXBJZKOKSIGII-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)S(=O)(=O)CCN |
Canonical SMILES | C1=CC(=CC(=C1)Br)S(=O)(=O)CCN |
Introduction
Structural Characteristics and Chemical Identification
2-(3-Bromobenzenesulfonyl)ethan-1-amine contains a bromine-substituted benzene ring attached to a sulfonamide group, which is further connected to an ethylamine chain. This molecular arrangement creates a compound with distinct chemical and biological properties. The presence of the bromine atom at the meta position (3-position) of the benzene ring enhances the compound's reactivity and allows for further derivatization if needed in synthetic pathways.
Molecular Properties
The compound exists in various forms, including the free base and as a hydrochloride salt. The hydrochloride salt form is commonly used in research and pharmaceutical applications due to its improved stability and solubility characteristics. The molecular properties of 2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride include:
Property | Value |
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Molecular Formula | C₈H₁₁BrNO₂S·HCl |
Molecular Weight | Approximately 250.56 g/mol |
Structure | Bromobenzene ring with sulfonamide group connected to ethylamine |
Functional Groups | Sulfonamide, primary amine, aryl bromide |
Salt Form | Hydrochloride |
The specific positioning of the bromine atom at the meta position on the benzene ring differentiates this compound from similar derivatives and contributes to its unique chemical behavior and potential biological activity.
Synthesis and Preparation Methods
The synthesis of 2-(3-Bromobenzenesulfonyl)ethan-1-amine typically involves several chemical steps that require controlled reaction conditions. While specific synthetic routes can vary, the general approach often includes reactions that form the sulfonamide linkage between the brominated aromatic precursor and an ethylamine-containing component.
Key Synthetic Approaches
The preparation of this compound may involve the reaction of 3-bromobenzenesulfonyl chloride with an appropriate ethylamine derivative. This nucleophilic substitution reaction forms the critical sulfonamide bond that characterizes the compound's structure. The synthetic pathway can be modified to optimize yield and purity, depending on specific requirements for research or pharmaceutical applications.
Pharmacological Properties and Mechanism of Action
2-(3-Bromobenzenesulfonyl)ethan-1-amine has been investigated for its potential pharmacological activities, particularly in relation to the central nervous system. Its mechanism of action is believed to involve interactions with neurotransmitter systems that regulate various neurological functions.
Neurochemical Interactions
The compound's mechanism of action primarily involves interactions with neurotransmitter systems. Research suggests it may inhibit specific enzymes or receptors involved in neurotransmitter metabolism or signaling pathways. There are indications that it could potentially modulate histamine receptors or influence diamine oxidase activity, thereby affecting neurotransmitter levels in the central nervous system.
These neurochemical interactions may contribute to the compound's potential as a lead structure for developing drugs targeting conditions related to neurotransmitter imbalances or dysfunction. The sulfonamide group likely plays a key role in these biological interactions, as similar functional groups are found in various neuroactive compounds.
Applications in Medicinal Chemistry Research
As a lead compound, 2-(3-Bromobenzenesulfonyl)ethan-1-amine serves important functions in the drug discovery and development process, particularly for central nervous system disorders.
Structure-Activity Relationship Studies
2-(3-Bromobenzenesulfonyl)ethan-1-amine serves as an important tool in structure-activity relationship (SAR) studies. By systematically modifying different portions of the molecule and evaluating the biological effects of these changes, researchers can identify the structural features essential for specific activities. This approach helps in designing more potent and selective drug candidates with improved therapeutic profiles.
Comparative Analysis with Related Compounds
Understanding the unique properties of 2-(3-Bromobenzenesulfonyl)ethan-1-amine requires comparison with structurally related compounds. While specific comparative data from the search results is limited, we can make some general observations about structural relationships.
Structural Analogues
Similar compounds like 2-(3-Bromophenyl)ethanamine and its derivatives differ from our target compound primarily in the absence of the sulfonyl group. This key difference significantly alters the electronic properties, reactivity, and potential biological interactions . The presence of the sulfonyl group in 2-(3-Bromobenzenesulfonyl)ethan-1-amine provides additional hydrogen bond acceptor sites and changes the geometry and flexibility of the molecule compared to direct phenyl-ethylamine structures.
Compound | Key Structural Features | Notable Differences |
---|---|---|
2-(3-Bromobenzenesulfonyl)ethan-1-amine | Sulfonamide linkage between bromobenzene and ethylamine | Contains SO₂ group between aromatic ring and ethylamine |
2-(3-Bromophenyl)ethanamine | Direct attachment of ethylamine to bromobenzene | Lacks sulfonyl group; more conformationally flexible |
2-(3-Bromophenyl)-N-methylethanamine | N-methylated derivative of bromophenylethylamine | Contains N-methyl group; different basicity and H-bonding |
These structural differences result in distinct physicochemical properties, affecting factors such as solubility, membrane permeability, and receptor binding characteristics that are crucial for biological activity and pharmaceutical development .
Physical and Chemical Properties
The physical and chemical properties of 2-(3-Bromobenzenesulfonyl)ethan-1-amine are influenced by its functional groups and molecular architecture. While specific data is limited in the search results, we can outline some general properties based on its structure.
Reactivity Patterns
The compound's reactivity is primarily determined by:
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The nucleophilic primary amine group, which can participate in various reactions including acylation and alkylation
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The bromine substituent, which enables various coupling reactions and substitutions
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The sulfonamide group, which can interact with biological targets through hydrogen bonding and polar interactions
These reactive centers make the compound versatile for chemical modifications in medicinal chemistry applications.
Future Research Directions
Based on the current understanding of 2-(3-Bromobenzenesulfonyl)ethan-1-amine and its properties, several promising research directions emerge for further investigation.
Structure Optimization
Future research could focus on systematic modification of the compound's structure to enhance its pharmacological properties. This might include:
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Exploring the effects of different substituents on the benzene ring
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Investigating modifications to the ethylamine chain length and substitution pattern
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Developing prodrug approaches to improve delivery to target tissues
Expanded Applications
While current research highlights the compound's potential in central nervous system drug development, exploration of its utility in other therapeutic areas could reveal additional applications. The sulfonamide functionality has historically been associated with diverse biological activities, suggesting potential applications beyond neurological disorders.
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